

synthesis of 3-Methoxy-2-nitropyridine from 3-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-2-nitropyridine

Cat. No.: B1296613

[Get Quote](#)

Synthesis of 3-Methoxy-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **3-methoxy-2-nitropyridine** from 3-methoxypyridine, a critical transformation for the generation of a versatile intermediate in pharmaceutical and agrochemical research. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Introduction

3-Methoxy-2-nitropyridine is a key building block in synthetic organic chemistry, primarily utilized in the development of more complex heterocyclic structures.^[1] Its functional group arrangement, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on a pyridine ring, imparts unique reactivity, making it a valuable precursor for various therapeutic agents and agrochemicals.^[1] The synthesis is most commonly achieved through the electrophilic nitration of 3-methoxypyridine. The methoxy group at the 3-position directs the incoming nitro group to the ortho position (C2), resulting in a regioselective transformation.^[1]

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO_2^+), generated in situ from the reaction of concentrated nitric acid and sulfuric acid, acts as the electrophile. The electron-rich pyridine ring of 3-methoxypyridine attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product, **3-methoxy-2-nitropyridine**.

Experimental Protocol

This section provides a detailed methodology for the nitration of 3-methoxypyridine.

3.1. Materials and Reagents

Reagent/Material	Grade	Supplier
3-Methoxypyridine	Reagent	Sigma-Aldrich
Concentrated Sulfuric Acid (H_2SO_4)	98%	Fisher Scientific
Concentrated Nitric Acid (HNO_3)	70%	VWR
Ice (from deionized water)	-	-
Sodium Bicarbonate (NaHCO_3)	Saturated Solution	-
Dichloromethane (CH_2Cl_2)	ACS Grade	-
Anhydrous Magnesium Sulfate (MgSO_4)	-	-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)	Reagent Grade	-

3.2. Procedure

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

- Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.
- Addition of Starting Material: Slowly add 3-methoxypyridine to the cold sulfuric acid while maintaining the temperature between 0 and 5 °C.
- Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
- Nitration: Add the nitrating mixture dropwise to the solution of 3-methoxypyridine in sulfuric acid. The temperature of the reaction mixture must be strictly maintained between 0 and 10 °C throughout the addition to prevent over-nitration and decomposition.^[1]
- Reaction Time: After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours.
- Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by recrystallization from ethanol or ethyl acetate to yield **3-methoxy-2-nitropyridine** as a pale yellow solid.^[1]

Data Presentation

4.1. Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₆ N ₂ O ₃	
Molecular Weight	154.12 g/mol	
Appearance	Pale yellow to light brown crystalline solid	[1]
Melting Point	73-76 °C	
Purity	>98% (by GC)	-

4.2. Spectroscopic Data

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.21 (dd, J = 4.7, 1.5 Hz, 1H), 7.44 (dd, J = 8.1, 4.7 Hz, 1H), 7.26 (dd, J = 8.1, 1.5 Hz, 1H), 4.05 (s, 3H).
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 155.8, 152.4, 147.3, 122.7, 113.2, 56.5.
IR (KBr, cm ⁻¹)	ν 3091, 2938, 1594, 1527 (NO ₂ asym), 1353 (NO ₂ sym), 1212, 1024.
Mass Spec. (EI)	m/z 154 (M ⁺), 124, 108, 96, 78.

Visualizations

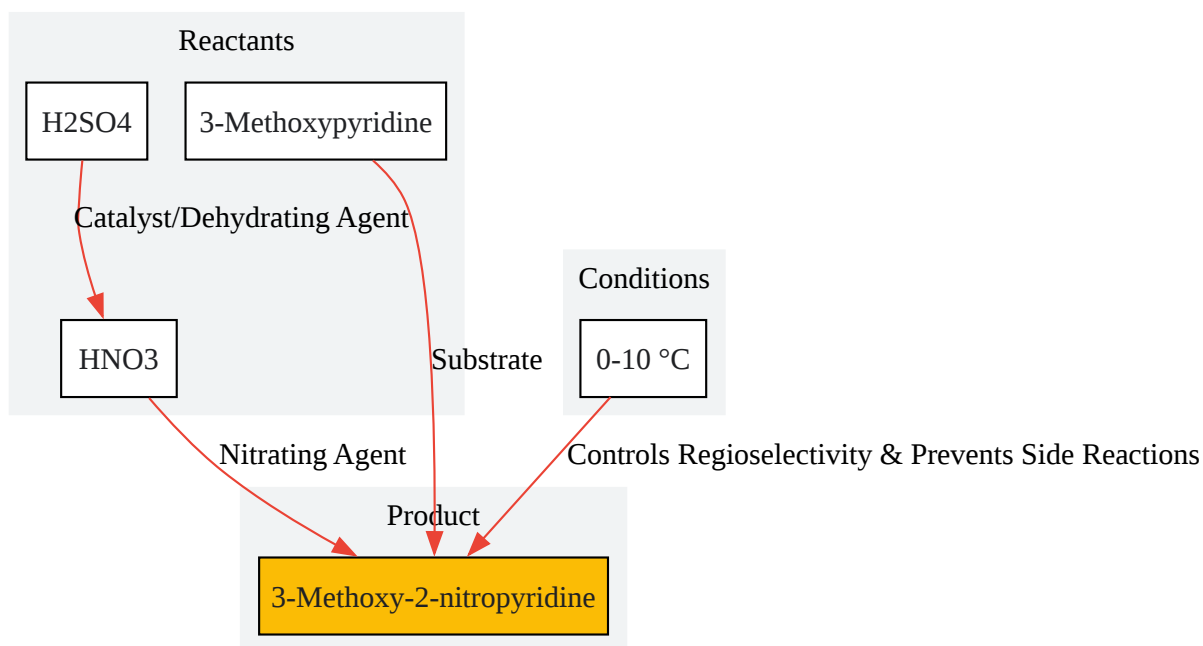
5.1. Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **3-Methoxy-2-nitropyridine**.

5.2. Logical Relationship of Reagents and Conditions



[Click to download full resolution via product page](#)

Caption: Logical relationship of reagents and conditions in the nitration of 3-methoxypyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinnno.com [nbinnno.com]
- To cite this document: BenchChem. [synthesis of 3-Methoxy-2-nitropyridine from 3-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296613#synthesis-of-3-methoxy-2-nitropyridine-from-3-methoxypyridine\]](https://www.benchchem.com/product/b1296613#synthesis-of-3-methoxy-2-nitropyridine-from-3-methoxypyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com